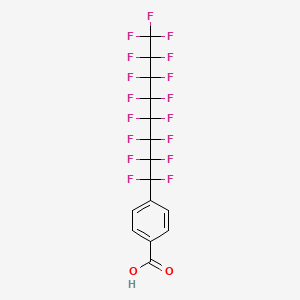
4-(Heptadecafluorooctyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptadecafluorooctyl)benzoic acid is a fluorinated organic compound with the molecular formula C15H5F17O2. It is characterized by the presence of a benzoic acid moiety attached to a heptadecafluorooctyl group. This compound is notable for its unique chemical properties, which are largely influenced by the extensive fluorination of its alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecafluorooctyl)benzoic acid typically involves the reaction of heptadecafluorooctyl iodide with a benzoic acid derivative under specific conditions. One common method includes:
Starting Materials: Heptadecafluorooctyl iodide and a benzoic acid derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Heptadecafluorooctyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Perfluorinated carboxylates.
Reduction: 4-(Heptadecafluorooctyl)benzyl alcohol.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Scientific Research Applications
4-(Heptadecafluorooctyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorinated structure.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 4-(Heptadecafluorooctyl)benzoic acid is largely dependent on its interaction with biological membranes and proteins. The extensive fluorination of the alkyl chain imparts unique properties such as:
Hydrophobicity: Enhances its ability to interact with lipid bilayers.
Protein Binding: The aromatic ring can interact with specific amino acid residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-(Heptadecafluorooctyl)benzoic acid is unique due to its combination of a highly fluorinated alkyl chain with a benzoic acid moiety. This structure imparts distinct chemical and physical properties, such as:
- Enhanced Stability : The extensive fluorination provides resistance to thermal and chemical degradation.
- Unique Solubility : Exhibits solubility characteristics that differ from non-fluorinated analogs, making it useful in specialized applications.
Properties
CAS No. |
74701-33-0 |
|---|---|
Molecular Formula |
C15H5F17O2 |
Molecular Weight |
540.17 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzoic acid |
InChI |
InChI=1S/C15H5F17O2/c16-8(17,6-3-1-5(2-4-6)7(33)34)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-4H,(H,33,34) |
InChI Key |
AIOWABGMWFAARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


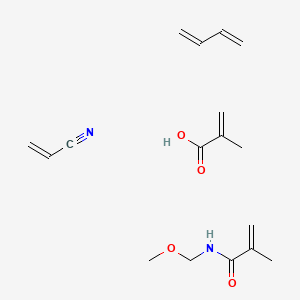


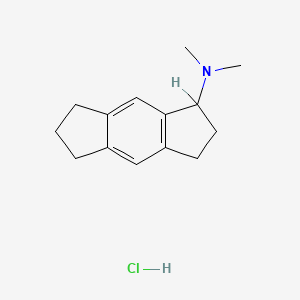

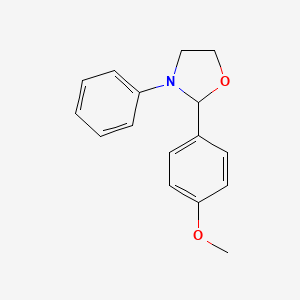
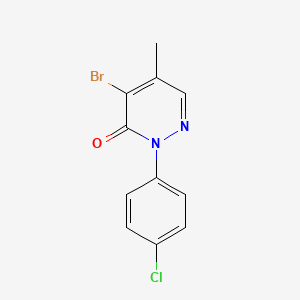
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
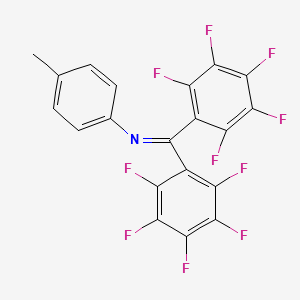
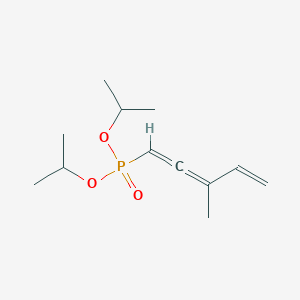
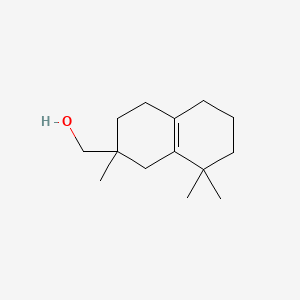
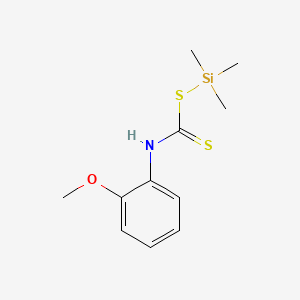
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)

